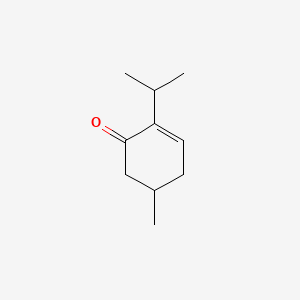
2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-(1-methylethyl)-2-cyclohexen-1-one is an organic compound with the molecular formula C10H18O. It is a monoterpenoid, which is a class of terpenes consisting of two isoprene units. This compound is known for its characteristic minty aroma and is commonly found in essential oils derived from various mint plants. It is widely used in the flavor and fragrance industry due to its pleasant scent and cooling properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(1-methylethyl)-2-cyclohexen-1-one can be achieved through several methods. One common synthetic route involves the cyclization of citronellal, a monoterpenoid aldehyde, in the presence of an acid catalyst. The reaction proceeds through an intramolecular aldol condensation, followed by dehydration to form the desired cyclohexenone compound.
Industrial Production Methods
In industrial settings, the production of 5-Methyl-2-(1-methylethyl)-2-cyclohexen-1-one often involves the use of large-scale reactors and continuous flow processes. The starting material, citronellal, is typically obtained from natural sources such as citronella oil or synthesized from other terpenes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-(1-methylethyl)-2-cyclohexen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halide ions (Cl-, Br-) are often employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexenone derivatives.
Aplicaciones Científicas De Investigación
5-Methyl-2-(1-methylethyl)-2-cyclohexen-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic effects, such as analgesic and anti-inflammatory properties.
Industry: The compound is used in the production of flavors, fragrances, and cosmetic products due to its pleasant aroma and cooling effect.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-(1-methylethyl)-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The compound is known to activate transient receptor potential cation channel subfamily M member 8 (TRPM8) receptors, which are responsible for sensing cold temperatures. This activation leads to a cooling sensation on the skin and mucous membranes. Additionally, the compound may interact with other receptors and ion channels, contributing to its analgesic and anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Menthol: A widely known monoterpenoid with a similar structure and cooling properties.
Thymol: Another monoterpenoid with antimicrobial and antifungal activities.
Carvone: A monoterpenoid with a characteristic minty aroma, used in flavoring and fragrance applications.
Uniqueness
5-Methyl-2-(1-methylethyl)-2-cyclohexen-1-one is unique due to its specific structural configuration and the combination of its cooling effect and pleasant aroma. Unlike menthol, which is primarily used for its cooling properties, this compound also finds extensive use in the fragrance industry. Its versatility in undergoing various chemical reactions makes it a valuable compound in synthetic organic chemistry.
Propiedades
Número CAS |
5113-66-6 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
5-methyl-2-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h5,7-8H,4,6H2,1-3H3 |
Clave InChI |
OAYBZGPDRAMDNF-UHFFFAOYSA-N |
SMILES canónico |
CC1CC=C(C(=O)C1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-ethoxy-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13973429.png)

![8H-Indeno[1,2-d]isoxazole](/img/structure/B13973435.png)
![2-(2-Oxo-1,7-diazaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B13973444.png)
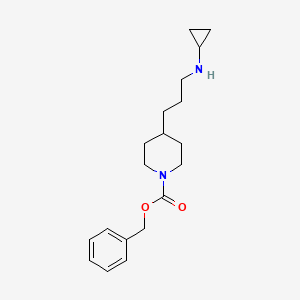
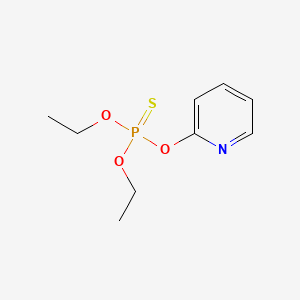
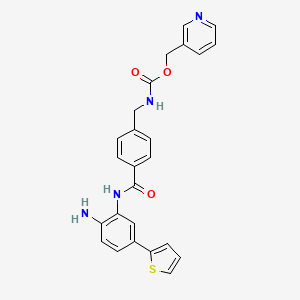


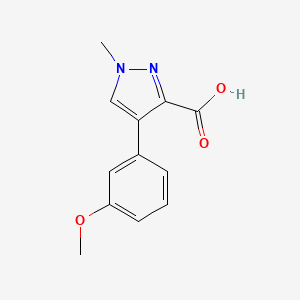
![3-(4,6-Dichloro-5-fluoro-2-pyrimidinyl)pyrazolo[1,5-a]pyridine](/img/structure/B13973474.png)
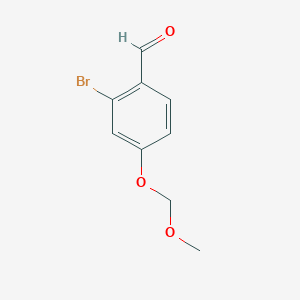
![6,7-Dichloro-1-(2-isopropyl-6-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13973493.png)

